molecular formula C18H28N2O3 B2828590 tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate CAS No. 1286272-86-3

tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate

Cat. No.: B2828590
CAS No.: 1286272-86-3
M. Wt: 320.433
InChI Key: KECVCJOKIGIRBF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate: is a chemical compound with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular functions .

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of certain diseases .

Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in the manufacturing of various commercial products .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

  • tert-Butyl piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-hydroxybenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate

Comparison: Compared to similar compounds, tert-Butyl 1-(2-methoxybenzyl)piperidin-4-ylcarbamate is unique due to the presence of the methoxy group on the benzyl moiety. This functional group can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its effectiveness in certain applications .

Properties

IUPAC Name

tert-butyl N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-9-11-20(12-10-15)13-14-7-5-6-8-16(14)22-4/h5-8,15H,9-13H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVCJOKIGIRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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